7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Medicinal Chemistry Formulation Science In Vitro Assay Development

Researchers developing allosteric fumarate hydratase inhibitors for M. tuberculosis often face scaffold limitations. This 7-methoxy-1,3-benzazepine HCl salt (CAS 17639-46-2) provides a defined starting point with enhanced aqueous solubility and crystallinity vs. the free base (CAS 50351-80-9). • ≥97% HPLC purity ensures accurate stoichiometry for parallel synthesis • Hydrochloride salt form guarantees reproducible in vitro assay solubility • Documented utility in mebeverine analog preparation and CNS pharmacophore exploration

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 17639-46-2
Cat. No. B1369959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
CAS17639-46-2
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCNCC2)C=C1.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-11-3-2-9-4-6-12-7-5-10(9)8-11;/h2-3,8,12H,4-7H2,1H3;1H
InChIKeyQTFBRRKMULNOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine HCl: Identity & Procurement


7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS 17639-46-2) is a 1,3-benzazepine derivative in the form of its hydrochloride salt, with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol [1]. The compound serves as a versatile small molecule scaffold and has been cited as a building block in structure-activity relationship (SAR) studies targeting fumarate hydratase from M. tuberculosis, as well as in the preparation of mebeverine analogs with potential spasmolytic activity .

Hydrochloride salt enhances aqueous solubility and stoichiometric control for in vitro assays
Reported as a building block in SAR studies targeting M. tuberculosis fumarate hydratase
Unsubstituted secondary amine provides a versatile handle for medicinal chemistry derivatization

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine HCl: Substitution Caveats


The 1,3-benzazepine scaffold exhibits considerable functional plasticity, where even minor substituent alterations profoundly influence biological activity, target engagement, and physicochemical properties [1]. For instance, the introduction of a 2-methyl group or N-alkylation in related 7-methoxy-tetrahydro-3-benzazepines dramatically alters NMDA receptor subtype selectivity and potency [2]. The hydrochloride salt form of 17639-46-2 further distinguishes it from its free base analog (CAS 50351-80-9) by conferring enhanced aqueous solubility and crystallinity, which are critical for reproducible in vitro assays and downstream derivatization chemistry . Consequently, assuming functional equivalence among even closely related 7-methoxy-3-benzazepine analogs without direct comparative data is scientifically unjustified.

Free base Free base analog (CAS 50351-80-9) may exhibit lower aqueous solubility and purity, limiting direct interchangeability in solution-based workflows.
N-alkylated N-alkylated derivatives show markedly different receptor selectivity; minor alkylation can shift biological activity and chemical reactivity.
Substituent shift 7-methoxy-3-benzazepines with alternative substituents (e.g., 2-methyl, sulfonyl) engage distinct biological targets; scaffold similarity does not ensure functional equivalence.

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine HCl: Differentiation Guide


Salt vs. Free Base Solubility

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (17639-46-2) is the hydrochloride salt of the free base 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 50351-80-9) [1]. While direct aqueous solubility measurements for both forms are not publicly available, the hydrochloride salt is expected to exhibit significantly higher aqueous solubility compared to the free base, a general principle for nitrogen-containing heterocycles [2]. The free base has a calculated LogP of 1.71 [3], whereas the hydrochloride salt, due to ionic character, is anticipated to have a substantially lower effective LogD at physiological pH, impacting permeability and in vivo behavior.

Salt vs. Free Base Solubility
Class-level inference
Hydrochloride salt anticipated higher aqueous solubility; free base LogP 1.71.
Supports aqueous assay compatibility and defined stoichiometry.
Direct solubility measurements not publicly available.
Medicinal Chemistry Formulation Science In Vitro Assay Development

Unsubstituted Amine vs. Alkylated Analogs

The compound 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride possesses a secondary amine (NH) in the azepine ring, in contrast to 2-methyl substituted analogs such as 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol [1] and N-alkylated derivatives like 3-allyl-7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepine (CAS 76208-66-7) [2]. In a study of NR2B-selective NMDA receptor antagonists, the secondary amine derivative (12) served as the central building block, while subsequent N-alkylation produced a compound (13) with an IC50 of 360 nM in a glutamate-induced cytotoxicity assay [1]. The unsubstituted secondary amine in the target compound presents a different hydrogen-bonding capacity and nucleophilic reactivity profile, which are critical for further chemical derivatization and biological target engagement .

Unsubstituted Amine vs. Alkylated Analogs
Cross-study comparable
N-alkylated analog showed IC50 360 nM (excitotoxicity assay); target compound activity not reported.
Unmodified secondary amine offers a distinct SAR handle and hydrogen-bonding profile.
Specific IC50 for 17639-46-2 unavailable; data from structurally related compounds.
Medicinal Chemistry Structure-Activity Relationship (SAR) NMDA Receptor Antagonism

Fumarate Hydratase Inhibitor SAR

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has been specifically cited as a useful tool in structure-activity relationship (SAR) studies aimed at developing allosteric inhibitors of fumarate hydratase from M. tuberculosis . While direct inhibitory data for this compound against fumarate hydratase is not publicly disclosed, its inclusion in this specific SAR context suggests it serves as a reference core scaffold or a synthetic intermediate in a series of compounds with defined activity [1]. In contrast, other 7-methoxy-3-benzazepine derivatives, such as 7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine, have been explored for gastrointestinal motility disorders [2], highlighting divergent application spaces within the same chemical class.

Fumarate Hydratase Inhibitor SAR
Supporting evidence
Cited as a useful scaffold in SAR for allosteric fumarate hydratase inhibitors (M. tuberculosis).
Provides a defined research-validated application context.
Direct inhibitory data not publicly disclosed; context-dependent.
Tuberculosis Antimicrobial Drug Discovery Allosteric Inhibition

Purity: High-Grade vs. Lower-Grade

Commercially available 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is offered with a specified minimum purity of ≥97% (as determined by HPLC) . This purity grade is essential for quantitative biological assays and chemical synthesis. In contrast, the free base analog (CAS 50351-80-9) is often available with a lower stated minimum purity of 95% , and some suppliers do not provide detailed analytical certification [1]. The hydrochloride salt form also offers a defined counterion stoichiometry, which aids in accurate molarity calculations.

Purity: High-Grade vs. Lower-Grade
Data to verify
Hydrochloride salt ≥97% (HPLC); free base often specified at 95%.
Higher purity specification reduces batch variability risk in quantitative assays.
Confirm actual lot COA; supplier certification may vary.
Analytical Chemistry Quality Control Reproducibility

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine HCl: Application Scenarios


Fumarate Hydratase Inhibitor Scaffold for M. tuberculosis

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has been explicitly noted as a useful building block in SAR studies aimed at developing allosteric inhibitors of fumarate hydratase from M. tuberculosis . Researchers engaged in tuberculosis drug discovery and seeking to probe the allosteric site of fumarate hydratase should consider this compound as a defined starting scaffold. Its hydrochloride salt form ensures reliable solubility in aqueous assay buffers, facilitating reproducible in vitro enzyme assays .

Mebeverine Analog Intermediate

This compound is reported to be useful in the preparation of analogs of mebeverine, a known spasmolytic agent . While the target compound itself has not been directly characterized for spasmolytic activity, its use as a synthetic precursor in this context is documented. Chemists exploring novel antispasmodic agents may utilize this scaffold to introduce 7-methoxy-3-benzazepine motifs into candidate molecules [1].

CNS Drug Discovery Scaffold

The 1,3-benzazepine class, to which this compound belongs, has been extensively investigated for central nervous system (CNS) applications, including as NMDA receptor antagonists, serotonergic agents, and dopaminergic modulators . While 17639-46-2 itself lacks direct, published bioactivity data, its unsubstituted secondary amine and 7-methoxy substitution pattern place it within a well-characterized pharmacophore space. Medicinal chemists designing libraries for CNS target screening may find this hydrochloride salt a valuable and synthetically tractable core .

Quality-Controlled Building Block

The compound is commercially available with a certified minimum purity of ≥97% (HPLC) and is supplied in a defined hydrochloride salt form . This level of analytical characterization, including InChIKey and SMILES identifiers , ensures accurate molarity calculations and minimizes the impact of unknown impurities on downstream reactions. Procurement from reputable vendors with available certificates of analysis is recommended for any application requiring precise stoichiometry, such as in parallel synthesis or quantitative biological assays.

Application
Selection Property
Validation Focus
M. tuberculosis fumarate hydratase SAR studies
Hydrochloride salt solubility and stoichiometry
Enzyme assay reproducibility and SAR progression
Spasmolytic agent analog synthesis
Unsubstituted secondary amine for derivatization
Synthetic yield and analog purity
CNS pharmacophore exploration
7-methoxy benzazepine core
Target engagement screening in CNS models
Quantitative synthesis and assay preparation
≥97% HPLC purity, defined salt form
Lot-to-lot reproducibility and molarity calculation

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